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molecular formula C22H10N4O8 B512381 2,6-Bis(3-nitrophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone CAS No. 31663-77-1

2,6-Bis(3-nitrophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

Cat. No. B512381
M. Wt: 458.3g/mol
InChI Key: HUWPVFBZOYDPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04214071

Procedure details

To a stirred solution of 27.6 grams (0.20 mole) m-nitroaniline in 320 ml. DMAC was added 21.8 grams (0.10 mole) PMDA. A precipitate separated in about one minute. The mixture was heated to 108° C. over 40 minutes, during which time the precipitate changed from tan to lustrous yellow. The mixture was cooled to room temperature and filtered. The solid product was washed with benzene and dried to give yellow crystals of N,N'-bis(m-nitrophenyl) pyromellitimide having a melting point of 388° C.
Quantity
27.6 g
Type
reactant
Reaction Step One
Name
Quantity
21.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7])([O-:3])=[O:2].[CH:11]1[C:16]2[C:17]([O:19][C:20](=[O:21])[C:15]=2[CH:14]=[C:13]2[C:22]([O:24][C:25](=[O:26])[C:12]=12)=O)=O>CC(N(C)C)=O>[CH:9]1[CH:10]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=[C:6]([N:7]2[C:25](=[O:26])[C:12]3[C:13](=[CH:14][C:15]4[C:20](=[O:21])[N:7]([C:6]5[CH:8]=[CH:9][CH:10]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=5)[C:17](=[O:19])[C:16]=4[CH:11]=3)[C:22]2=[O:24])[CH:8]=1

Inputs

Step One
Name
Quantity
27.6 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(N)C=CC1
Step Two
Name
Quantity
21.8 g
Type
reactant
Smiles
C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
108 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A precipitate separated in about one minute
Duration
1 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid product was washed with benzene
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC(=CC=C5)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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